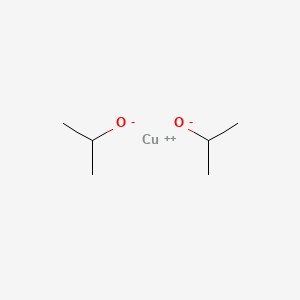
Copper (II) isopropoxide
Descripción general
Descripción
Copper (II) isopropoxide is an organic copper compound . It is typically available in powder form . The IUPAC name for this compound is copper (2+) bis (propan-2-olate) and its molecular formula is C6H14CuO2 .
Synthesis Analysis
Copper (II) isopropoxide can be synthesized through various methods. For instance, copper complexes based on bidentate imino phenoxide ligands were synthesized and characterized by IR, UV–Vis spectroscopy, ESI mass spectrometry, single crystal X-ray diffraction, and electrochemistry . Another method involves the reaction of copper powder with isopropanol .
Molecular Structure Analysis
The molecular structure of Copper (II) isopropoxide is represented by the SMILES notation [Cu++].CC©[O-].CC©[O-] . This indicates that the copper ion is doubly positively charged and is associated with two isopropoxide ions.
Chemical Reactions Analysis
Copper (II) compounds, including isopropoxide, are known to participate in various chemical reactions. For instance, copper (II) ions have been used in the oxidation of ascorbic acid, where the linear dependence between the ascorbic acid oxidation rate constant and copper (II) concentration is used . Copper (II) ions are also known to react with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2 .
Physical And Chemical Properties Analysis
Copper (II) isopropoxide is a powder that hydrolyses in water . It is sensitive to moisture . The average particle size of copper (II) oxide nanoparticles, which are related to Copper (II) isopropoxide, was found to be around 30–50 nm .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : Copper (II) isopropoxide serves as a precursor in the synthesis of bi- and ter-metallic alkoxides, contributing to the development of novel compounds with potentially unique properties (Dubey, Singh, & Mehrotra, 1988).
Nanoparticle Formation : It is used in the synthesis of alumina-supported copper nanoparticles, which have applications in the synthesis of 1,2,3-triazoles, demonstrating its role in facilitating innovative approaches in chemistry (Kantam, Jaya, Sreedhar, Rao, & Choudary, 2006).
Characterization Studies : Copper (II) bis(dizirconium-ennea-isopropoxide) has been characterized, highlighting its role in the study of molecular structures and the interactions between different elements (Dubey, Singh, & Mehrotra, 1987).
Catalytic Effects : Research on copper forms, including copper (II) isopropoxide, has shown their effectiveness in catalyzing the oxidation of ferrous iron, indicating potential industrial and environmental applications (Babak, Goharrizi, Mirzaei, & Roayaei, 2013).
Adsorption Studies : The substance has been involved in studies for the adsorptive removal of copper (II) from aqueous solutions, indicating its role in environmental remediation (Bouhamed, Elouear, & Bouzid, 2012).
Bimetallic Alkoxides Synthesis : Synthesis of bimetallic alkoxides with copper (II) has been explored, showing its utility in creating complex chemical structures (Dubey, Singh, & Mehrotra, 1985).
Wastewater Treatment : Studies on ligand-based composite materials for Cu(II) detection and removal from wastewater demonstrate its significance in water treatment technologies (Awual, 2019).
Thin Film Preparation : Copper (II) oxide thin films prepared using copper (II) isopropoxide have been studied for their microstructures and optical properties, indicating its relevance in material science (Oral, Menşur, Aslan, & Başaran, 2004).
Mecanismo De Acción
The mechanism of action of Copper (II) compounds is multifaceted. Copper is an important metal both in living organisms and in industrial activity. It is a distributed water pollutant and a toxic agent capable of inducing acute and chronic health disorders . Copper (II) ions are believed to be reduced to the Cu1+ form prior to transport .
Safety and Hazards
Copper (II) isopropoxide is classified as a flammable solid. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
copper;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Cu/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGORJHUDAPOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CuO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559731 | |
| Record name | Copper(2+) dipropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper (II) isopropoxide | |
CAS RN |
23578-23-6 | |
| Record name | Copper(2+) dipropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






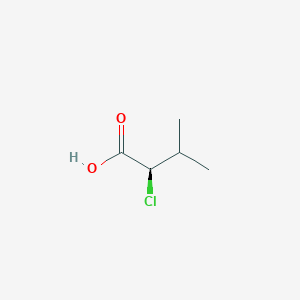
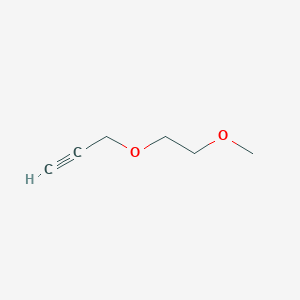
![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)
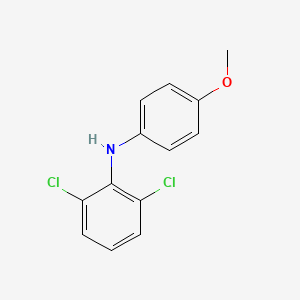

![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)

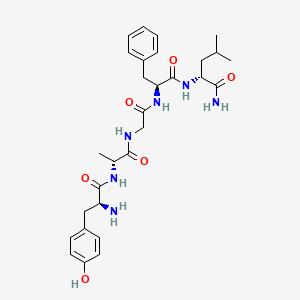

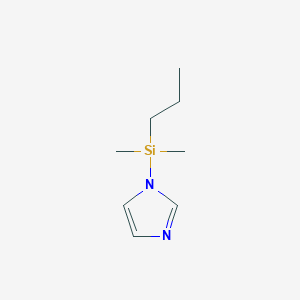
![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)